Cas no 80945-73-9 (2-hydrazinyl-4,7-dimethyl-1,3-benzothiazole)

2-hydrazinyl-4,7-dimethyl-1,3-benzothiazole structure
80945-73-9 structure
Product Name:2-hydrazinyl-4,7-dimethyl-1,3-benzothiazole
CAS No:80945-73-9
MF:C9H11N3S
MW:193.268739938736
MDL:MFCD04448812
CID:707931
PubChem ID:2049854
Update Time:2025-04-19

2-hydrazinyl-4,7-dimethyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole,2-hydrazinyl-4,7-dimethyl-
    • 2(3H)-Benzothiazolone,4,7-dimethyl-,hydrazone(9CI)
    • 2-hydrazinyl-4,7-dimethyl-1,3-benzothiazole
    • VS-09710
    • F1908-0027
    • EN300-237699
    • (4,7-dimethyl-1,3-benzothiazol-2-yl)hydrazine
    • NSC-765942
    • (4,7-Dimethyl-benzothiazol-2-yl)-hydrazine
    • AKOS000428241
    • 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole
    • 80945-73-9
    • NSC765942
    • BB 0246104
    • 2-hydrazino-4,7-dimethylbenzothiazole
    • BBL030268
    • STK398963
    • MDL: MFCD04448812
    • Inchi: 1S/C9H11N3S/c1-5-3-4-6(2)8-7(5)11-9(12-10)13-8/h3-4H,10H2,1-2H3,(H,11,12)
    • InChI Key: JDPZTUCZLBRFDA-UHFFFAOYSA-N
    • SMILES: S1C(NN)=NC2C(C)=CC=C(C)C1=2

Computed Properties

  • Exact Mass: 193.06700
  • Monoisotopic Mass: 193.06736854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 79.2Ų

Experimental Properties

  • PSA: 82.41000
  • LogP: 2.32090

2-hydrazinyl-4,7-dimethyl-1,3-benzothiazole Pricemore >>

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